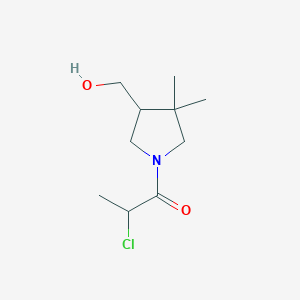

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-7(11)9(14)12-4-8(5-13)10(2,3)6-12/h7-8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPZCSALMAQYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C(C1)(C)C)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several substituted propan-1-ones and pyrrolidine derivatives. Below is a comparative analysis based on substituent groups, molecular properties, and inferred biological relevance.

Structural and Functional Group Comparison

*Molecular weights calculated based on standard atomic masses.

Key Findings and Inferences

Substituent Impact on Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to analogs with non-polar substituents (e.g., ethyl or methyl groups) .

Reactivity: The chloro substituent may increase electrophilicity, making the compound a candidate for nucleophilic substitution reactions—a feature absent in methylamino- or benzodioxole-substituted analogs .

Metabolic Pathways : While HMBD () is a diazonium ion derived from hydroxymethylphenylhydrazine, the hydroxymethyl group in the target compound could undergo similar oxidative metabolism, though this remains speculative without direct data .

Preparation Methods

Synthesis of 4-(hydroxymethyl)-3,3-dimethylpyrrolidine Intermediate

- The pyrrolidine ring with geminal dimethyl groups at position 3 can be synthesized via cyclization reactions starting from amino alcohol precursors.

- Hydroxymethylation at the 4-position is typically achieved through selective hydroxymethylation reactions such as formaldehyde addition under controlled conditions.

- Protecting groups may be employed to safeguard the hydroxymethyl group during subsequent steps.

Formation of the Propan-1-one Side Chain Attached to Pyrrolidine Nitrogen

- The propanone moiety is introduced through N-alkylation of the pyrrolidine nitrogen using 2-chloropropanone or a suitable equivalent.

- Alternatively, the pyrrolidine nitrogen can be reacted with a suitable α-haloketone (e.g., 2-chloropropan-1-one) under basic conditions to form the N-substituted ketone.

- Reaction conditions typically involve polar aprotic solvents such as dichloromethane or dimethylformamide (DMF) to facilitate nucleophilic substitution.

Chlorination at the 2-Position of the Propanone

- The 2-chloro substituent on the propanone side chain is introduced by direct chlorination of the corresponding ketone precursor.

- Chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can be used under controlled temperature to avoid over-chlorination or side reactions.

- For example, preparation of related chlorinated intermediates involves reaction of alcohol or ketone precursors with POCl3 in dichloromethane at 0°C with stirring for extended periods (up to 14 hours), followed by work-up and purification steps to isolate the chlorinated product with high yield (~92%).

Representative Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine synthesis | Cyclization of amino alcohol precursors under acidic/basic catalysis | 70-85 | Protecting groups may be necessary for hydroxymethylation |

| N-Alkylation | Reaction of pyrrolidine with 2-chloropropan-1-one in DMF at room temp | 65-80 | Use of base to neutralize HCl byproduct |

| Chlorination | POCl3 in dichloromethane at 0°C, 12-14 h stirring, followed by distillation | 90-92 | Controlled addition rate to avoid side reactions |

Purification and Characterization

- The crude products are typically purified by recrystallization or column chromatography using solvents such as chloroform or dichloromethane.

- Characterization involves FT-IR spectroscopy to confirm carbonyl (C=O) and C-Cl stretching vibrations, typically around 1690 cm⁻¹ and 655-760 cm⁻¹ respectively.

- $$^{1}H$$ NMR spectroscopy shows characteristic chemical shifts for the pyrrolidine ring protons, hydroxymethyl group, and the chlorinated propanone side chain.

- Mass spectrometry confirms molecular weight and purity.

Literature and Patent Sources Summary

- Patent WO2020100027A1 discusses preparation methods of related pyrrolidinyl compounds with functionalized side chains, emphasizing controlled chlorination and substitution reactions.

- Experimental procedures involving chlorination of ketones using phosphorus oxychloride in dichloromethane at low temperature with extended stirring times are well documented, yielding high purity chlorinated intermediates.

- Related compounds with pyrrolidine and chloropropanone motifs have been synthesized using N-alkylation strategies and subsequent halogenation steps, as described in various chemical patents and research articles.

Q & A

Q. What are the established synthetic routes for 2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Claisen-Schmidt Condensation : Reacting a ketone (e.g., 3,3-dimethylpyrrolidin-4-(hydroxymethyl)) with a chloroacetyl chloride derivative under basic conditions. This method is analogous to the synthesis of similar propan-1-one derivatives, where ketones react with acyl chlorides to form α,β-unsaturated ketones .

- Nucleophilic Substitution : Introducing the chloro group via reaction of a hydroxyl precursor with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This approach is common for chlorinated propanones and ensures regioselectivity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection is performed using synchrotron radiation or lab-based diffractometers. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography. Key steps include:

- Data integration with SHELXS or SHELXD for initial phase solutions.

- Refinement of atomic coordinates, thermal parameters, and occupancy using SHELXL , which supports high-resolution and twinned data .

- Validation with tools like PLATON to check for missed symmetry or disorder.

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis. The hydroxymethyl group may enhance water solubility, but steric hindrance from the pyrrolidine ring could limit it.

- Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (4°C to 60°C), and light exposure. Monitor degradation via HPLC or LC-MS. Chlorinated ketones are prone to hydrolysis, so anhydrous conditions are recommended during storage .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

- Methodological Answer :

- Geometry Optimization : Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to optimize the molecular structure. Compare computed bond lengths/angles with XRD data .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The chloro and ketone groups are likely reactive centers.

- Reactivity Studies : Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) using transition-state theory.

Q. What metabolic pathways might involve the hydroxymethyl group, and how can its stability be assessed?

- Methodological Answer :

- Metabolism : The hydroxymethyl group could undergo oxidation to a carboxylic acid or conjugation via glucuronidation/sulfation. Reference studies on 4-(hydroxymethyl)phenylhydrazine show enzymatic oxidation to diazonium ions, suggesting similar pathways .

- Stability Assays : Use liver microsomes (human/rat) to assess phase I metabolism. Quantify metabolites with LC-MS/MS. For in vitro models, HepG2 cells can simulate hepatic processing.

Q. What strategies are recommended for enantioselective synthesis given the chiral pyrrolidine ring?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during ring formation. For example, cyclopropanation of allylic amines with chiral Cu(I) catalysts can yield enantiomerically pure pyrrolidine derivatives .

- Resolution Techniques : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution (lipases) to separate enantiomers. Confirm enantiopurity via polarimetry or circular dichroism (CD).

Q. How can the compound’s antimicrobial activity be evaluated, and what structural analogs show promise?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC/MBC). Include fungal pathogens (e.g., C. albicans) for broad-spectrum analysis.

- Structure-Activity Relationship (SAR) : Compare with analogs like 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one, where electron-withdrawing groups (e.g., Cl) enhance activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.